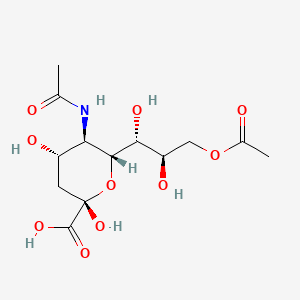

N-Acetyl-9-O-acetylneuraminic acid

Description

Structure

3D Structure

Properties

CAS No. |

55717-54-9 |

|---|---|

Molecular Formula |

C13H21NO10 |

Molecular Weight |

351.31 g/mol |

IUPAC Name |

(4S,5R,6R,7S,8R)-5-acetamido-9-acetyloxy-4,6,7,8-tetrahydroxy-2-oxononanoic acid |

InChI |

InChI=1S/C13H21NO10/c1-5(15)14-10(7(17)3-8(18)13(22)23)12(21)11(20)9(19)4-24-6(2)16/h7,9-12,17,19-21H,3-4H2,1-2H3,(H,14,15)(H,22,23)/t7-,9+,10+,11+,12+/m0/s1 |

InChI Key |

HFRNAEAHYNBJEW-FRNCOOQWSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)O)O |

Isomeric SMILES |

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](COC(=O)C)O)O)O |

Canonical SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(COC(=O)C)O)O)O |

Other CAS No. |

55717-54-9 |

physical_description |

Solid |

Synonyms |

9-ANANA 9-O-acetyl-N-acetylneuraminic acid 9-O-acetylsialic acid N-acetyl-9-O-acetylneuraminic acid |

Origin of Product |

United States |

Glycoconjugate Integration and Cellular Localization of N Acetyl 9 O Acetylneuraminic Acid

Incorporation into N-Glycans and O-Glycans on Cell Surfaces

N-Acetyl-9-O-acetylneuraminic acid is found as a terminal monosaccharide on both N-glycans and O-glycans, which are major components of glycoproteins on the cell surface. nih.govnih.gov These glycoproteins form part of the glycocalyx, a dense layer of carbohydrates that covers the cell membrane. nih.gov The addition of the 9-O-acetyl group to Neu5Ac can alter the binding properties of these surface glycans, affecting how cells interact with their environment and with other molecules. nih.gov For instance, studies on rat serum glycoproteins have shown that the relative abundance of N-glycans modified with Neu5,9Ac₂ increases with age. acs.org Specifically, the amount of disialo-biantennary N-glycans carrying two Neu5,9Ac₂ residues gradually increases during the aging process. acs.org This modification is not static and can be influenced by external factors, as a high-fat diet was found to decrease the O-acetylation of sialic acids on N-glycans, while food restriction promoted it. acs.org

The presence of Neu5,9Ac₂ on cell surface glycans is not uniform across all cell types or even within a single cell population. nih.gov This variability suggests a complex regulatory mechanism governing its expression and presentation on the cell surface. nih.gov

Presence and Significance in Glycolipids: Ganglioside Research

Beyond glycoproteins, this compound is a crucial component of glycolipids, particularly gangliosides. wikipedia.org Gangliosides are sialic acid-containing glycosphingolipids that are abundant in the nervous system and are involved in cell signaling and recognition. wikipedia.orgnih.gov The O-acetylation of sialic acids on gangliosides can significantly alter their biological functions. mdpi.com For example, the influenza C virus is known to bind to 9-O-acetylated gangliosides, suggesting these molecules can act as receptors for pathogens. mdpi.com

Research has demonstrated the presence of Neu5,9Ac₂ in brain gangliosides from a variety of vertebrates, including humans, where it can constitute up to 20% of the total acylneuraminic acids. nih.gov

Specific gangliosides, such as GD2 and GD3, are often found with O-acetylated sialic acids in certain cell types and disease states. nih.govusbio.net O-acetylated GD2 (OAcGD2) and O-acetylated GD3 (OAcGD3) have garnered significant interest in cancer research.

In breast cancer cell lines, studies have identified the expression of GD3, GD2, and notably, OAcGD2. nih.govmdpi.com Liquid chromatography-mass spectrometry analysis confirmed that the primary acetylated form of sialic acid in these breast cancer gangliosides is Neu5,9Ac₂. nih.gov Interestingly, while OAcGD2 is prominently expressed, OAcGD3 is often not detected in these same cells. nih.gov Further research has shown that OAcGD2 is expressed in various cancer cell lines, including neuroblastoma and certain breast cancer subtypes. mdpi.com The expression of these O-acetylated gangliosides can be cell-type dependent, with some cell lines expressing only OAcGD3, others only OAcGD2, and some expressing a combination. mdpi.com For instance, O-acetylated GD2 has been shown to promote neuroblastoma growth. mdpi.com In contrast, O-acetylated GD3 can protect glioblastoma cells from apoptosis induced by the non-acetylated GD3. mdpi.com

The presence of these modified gangliosides is not limited to cancer cells. For example, in a mouse model lacking complex gangliosides, an accumulation of precursor gangliosides, including 9-O-acGD3, was observed in nervous tissue, suggesting a potential compensatory role. mdpi.com

Subcellular Trafficking and Involvement of the Golgi Apparatus

The synthesis and trafficking of glycoconjugates containing this compound are intricately linked to the Golgi apparatus. nih.govresearchgate.net Sialic acids are added to growing glycan chains within the Golgi by enzymes called sialyltransferases. researchgate.net The O-acetylation of these sialic acids is also believed to occur within the Golgi complex. nih.govresearchgate.net

Studies have shown that the subcellular localization of O-acetylated sialic acids can vary between cell types. nih.govnih.gov In human cell lines such as HEK-293 and A549, both 9-O-acetyl and 7,9-O-diacetyl sialic acids appear to be primarily located within the Golgi apparatus. nih.govnih.gov In contrast, canine MDCK cell lines show significant expression of these modified sialic acids on the cell surface. nih.govnih.gov This suggests that the trafficking of glycoproteins carrying these modifications from the Golgi to the plasma membrane can be cell-type or species-specific. researchgate.net

The process of adding the acetyl group to sialic acids destined for gangliosides also appears to be compartmentalized within the Golgi. Evidence suggests that the acetylation of GD3 occurs in the same Golgi compartment as its synthesis, while the synthesis of O-acetylated GD2 may happen in a different compartment. mdpi.com The majority of glycoproteins with these O-acetyl modifications are often retained within the Golgi, with only a fraction being transported to the cell surface. researchgate.net

Expression Patterns in Cell Lines and Tissues

The expression of this compound is highly variable across different cell lines and tissues, reflecting its specialized roles. nih.govmdpi.com

| Cell Line/Tissue | Expression of Neu5,9Ac₂-containing Glycoconjugates | Key Findings |

| Human Cell Lines (HEK-293, A549) | Primarily located within the Golgi apparatus. nih.govnih.gov | Low levels of expression, estimated at 1-2% of total sialic acids. nih.govnih.gov |

| Canine Kidney Cells (MDCK) | Expressed on the cell surface. nih.govnih.gov | Shows species-specific differences in trafficking compared to human cell lines. researchgate.net |

| Breast Cancer Cell Lines (Hs 578T, SUM159PT, MDA-MB-231, MCF-7) | Express GD2, GD3, and significant amounts of OAcGD2. nih.gov Neu5,9Ac₂ is the main O-acetylated sialic acid. mdpi.com | OAcGD3 expression is often not detected. The proportion of O-acetylated gangliosides varies, with some clones showing up to 50% of total gangliosides being O-acetylated. mdpi.com |

| Neuroblastoma Cell Lines (LAN-1) | Express OAcGD2. mdpi.com | The proportion of O-acetylated gangliosides is around 10%. mdpi.com |

| Melanoma Cell Lines (SK-Mel-28) | Express OAcGD3. mdpi.com | The proportion of O-acetylated gangliosides is approximately 12%. mdpi.com |

| Vertebrate Brain | Found in gangliosides of various species including humans, cows, horses, and rats. nih.gov | Can constitute up to 20% of acylneuraminic acids in brain gangliosides. nih.gov |

| Rat Serum | Present on N-glycans of serum glycoproteins. acs.org | The abundance of Neu5,9Ac₂-containing N-glycans increases with age. acs.org |

| Cryptococcus neoformans | Found on the cell surface. nih.gov | Contributes to the negative charge of the yeast cell surface and protects against phagocytosis. nih.gov |

This differential expression highlights the specific functions that Neu5,9Ac₂-containing glycoconjugates play in the biology of different cells and tissues.

Impact on Glycocalyx Composition and Function

The addition of the 9-O-acetyl group to sialic acids alters the charge and structure of the glycocalyx. nih.govnih.gov Sialic acids themselves contribute to the net negative charge of the cell surface, which is important for maintaining cell separation in the bloodstream and influencing interactions with charged molecules. nih.govnih.gov The O-acetylation can modulate this charge and create new binding sites for various ligands, including pathogens. nih.govresearchgate.net For example, the influenza C virus specifically recognizes and binds to 9-O-acetylated sialic acids, using them as receptors for infection. mdpi.comresearchgate.net

Furthermore, the presence of O-acetylated sialic acids can protect cells from the action of certain enzymes. For instance, it can limit the activity of bacterial sialidases, which are enzymes that cleave sialic acids. nih.gov In the context of the fungus Cryptococcus neoformans, the presence of Neu5,9Ac₂ on the cell surface contributes to its negative charge and helps the pathogen evade the host's immune system by protecting it from phagocytosis. nih.gov

Molecular Recognition and Receptor Interactions Involving N Acetyl 9 O Acetylneuraminic Acid

Viral Pathogen Recognition and Host Cell Entry Mechanisms

Influenza C Virus Hemagglutinin-Esterase-Fusion (HEF) Glycoprotein Interactions

Influenza C virus, unlike influenza A and B viruses, utilizes N-Acetyl-9-O-acetylneuraminic acid as its primary receptor determinant for attaching to host cells. nih.gov The viral surface glycoprotein, known as the hemagglutinin-esterase-fusion (HEF) protein, is a multifunctional protein responsible for receptor binding, receptor inactivation, and membrane fusion. nih.gov The HEF protein specifically recognizes the 9-O-acetyl group on the sialic acid, an interaction that is essential for the initiation of infection. nih.govnih.govnih.gov

The virus also possesses a receptor-destroying enzyme, a sialate 9-O-acetylesterase, which is an integral part of the HEF protein. nih.govnih.gov This enzyme specifically cleaves the 9-O-acetyl group from this compound, converting it to N-acetylneuraminic acid. nih.gov This action serves to release newly formed virus particles from the infected cell surface and prevents self-aggregation of virions. nih.gov The critical role of Neu5,9Ac2 as the receptor for influenza C virus has been demonstrated through experiments where human erythrocytes, which are not normally agglutinated by the virus, become susceptible to agglutination after being chemically modified to display this specific sialic acid. nih.gov Furthermore, treatment of susceptible cells with the viral 9-O-acetylesterase abolishes their ability to be agglutinated by influenza C virus. nih.gov

Interestingly, while influenza C virus shows a high affinity for Neu5,9Ac2, influenza D virus can utilize both 9-O-acetylated N-acetylneuraminic acid (Neu5,9Ac2) and 9-O-acetylated N-glycolylneuraminic acid (Neu5Gc9Ac) as functional receptors for entry into host cells. asm.orgnih.gov

Bovine Coronavirus and Hemagglutinating Encephalomyelitis Virus Receptor Binding

Similar to influenza C virus, bovine coronavirus (BCoV) and the related porcine hemagglutinating encephalomyelitis virus (HEV) also recognize this compound as a crucial receptor determinant for infection. nih.govnih.govnih.gov The spike (S) protein of these coronaviruses is the primary viral component responsible for binding to 9-O-acetylated sialic acids on the surface of host cells. nih.gov This interaction is a prerequisite for the virus to initiate infection of cultured cells. nih.govmicrobiologyresearch.org

Studies have shown that pretreatment of susceptible cells with neuraminidase or acetylesterase, enzymes that remove sialic acids or their acetyl groups, respectively, renders the cells resistant to BCoV infection. nih.govmicrobiologyresearch.org The susceptibility to infection can be restored by resialylating the cells with Neu5,9Ac2, but not with sialic acids lacking the 9-O-acetyl group. nih.govmicrobiologyresearch.org This provides direct evidence for the essential role of the 9-O-acetyl modification in receptor recognition by BCoV.

Both BCoV and HEV possess a hemagglutinin-esterase (HE) protein, which, like the HEF protein of influenza C virus, has sialate-O-acetylesterase activity that can destroy the receptor. nih.govmdpi.com However, in these coronaviruses, the receptor-binding and receptor-destroying functions are located on different glycoproteins, the S and HE proteins, respectively. nih.gov The S protein of BCoV has been identified as a hemagglutinin that specifically recognizes Neu5,9Ac2. nih.gov

| Virus | Receptor-Binding Protein | Receptor Determinant | Receptor-Destroying Enzyme |

| Influenza C Virus | Hemagglutinin-Esterase-Fusion (HEF) | This compound | Sialate 9-O-acetylesterase (part of HEF) |

| Bovine Coronavirus (BCoV) | Spike (S) protein | This compound | Hemagglutinin-Esterase (HE) |

| Hemagglutinating Encephalomyelitis Virus (HEV) | Spike (S) protein | This compound | Hemagglutinin-Esterase (HE) |

Human Coronavirus HKU1 Receptor Engagement

Human coronavirus HKU1, a betacoronavirus, also utilizes O-acetylated sialic acids for attachment to host cells. asm.orgnih.gov The spike (S) protein of HKU1 is responsible for this interaction. asm.orgnih.gov While it recognizes O-acetylated sialic acids, its binding specificity appears to be more complex than that of BCoV or influenza C virus. asm.orgasm.org

Initial studies suggested that unlike other coronaviruses such as human coronavirus OC43, the S1 domain of HKU1 does not bind to glycoproteins containing solely 9-O-acetylated sialic acid (like bovine submaxillary mucin) or to rat and mouse erythrocytes which are rich in this modification. asm.orgnih.govasm.org However, pretreatment of susceptible human rhabdomyosarcoma (RD) cells with neuraminidase significantly reduces the binding of the HKU1 S1 domain, indicating a dependence on sialic acids. asm.orgnih.gov

More recent research has clarified that the N-terminal domain (NTD) of the HKU1 spike protein can bind to a wide range of 9-O-acetylated sialic acids, including α2-8-linked disialylated structures. nih.govacs.org The virus may use these sialoglycan interactions for initial attachment, which is then followed by engagement with a proteinaceous receptor, such as TMPRSS2, to facilitate virus-cell fusion. nih.gov Like other related coronaviruses, HKU1 also possesses a hemagglutinin-esterase (HE) protein with sialate-O-acetylesterase activity, which acts as a receptor-destroying enzyme. asm.orgnih.gov

Modulation of Other Coronavirus Interactions (e.g., MERS-CoV, SARS-CoV-2)

The role of this compound in the context of other significant human coronaviruses like Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is more nuanced and appears to be modulatory rather than acting as the primary receptor.

For MERS-CoV, the primary receptor is dipeptidyl peptidase 4 (DPP4). asm.org However, the MERS-CoV spike protein can also bind to sialic acids, with a preference for α2,3-linked sialosides. nih.govnih.gov Notably, the presence of a 9-O-acetyl group on the sialic acid hinders this interaction. nih.gov Structural studies suggest that the sialoside-binding site on the MERS-CoV spike protein cannot sterically accommodate the 9-O-acetyl group. nih.gov

In the case of SARS-CoV-2, the primary receptor is angiotensin-converting enzyme 2 (ACE2). researchgate.net However, there is growing evidence that sialic acids, including 9-O-acetylated forms, can act as attachment factors that facilitate the initial binding of the virus to the host cell surface. researchgate.netnih.gov The N-terminal domain (NTD) of the SARS-CoV-2 spike protein has been shown to engage with 9-O-acetylated sialic acids. researchgate.netacs.org Some studies suggest a specific interaction with 9-O-acetylated-SA with moderate affinity. researchgate.net This initial binding to sialoglycans may help to concentrate the virus on the cell surface, thereby increasing the efficiency of its subsequent interaction with the high-affinity ACE2 receptor. researchgate.net Interestingly, the binding affinity of the SARS-CoV-2 spike protein for N-acetylneuraminic acid (Neu5Ac) is predicted to be slightly stronger than for its 9-O-acetylated or 9-N-acetylated forms. nih.govmdpi.com

Host Lectin and Sialic Acid-Binding Immunoglobulin-like Lectin (Siglec) Interactions

Modulation of Immune Cell Lectin Binding (e.g., Siglec CD22)

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors primarily expressed on immune cells that recognize sialic acids and play a crucial role in regulating immune responses. nih.gov CD22 (Siglec-2) is a prominent inhibitory Siglec expressed on B-cells that helps to maintain tolerance and prevent autoimmune responses. nih.govnih.gov

Influence on Immune Cell Activation and Differentiation

The presence of Neu5,9Ac₂ on the surface of immune cells can act as a crucial switch, modulating their activation and differentiation pathways. This is particularly evident in the regulation of B and T lymphocytes.

In B cells, the inhibitory co-receptor CD22 (Siglec-2) plays a pivotal role in tempering B-cell receptor (BCR) signaling to maintain tolerance. CD22 recognizes α2,6-linked sialic acids on neighboring glycoproteins. However, the addition of a 9-O-acetyl group to these sialic acids can block this interaction. This abrogation of CD22 binding removes its inhibitory signal, thereby lowering the threshold for B-cell activation.

A significant example of Neu5,9Ac₂'s influence is seen in the context of the ganglioside GD3. The non-O-acetylated form, GD3, is a pro-apoptotic molecule that can induce apoptosis in activated T cells by targeting mitochondria. aacrjournals.org This process involves the release of cytochrome c and the activation of caspase-9. aacrjournals.orgnih.gov Conversely, the 9-O-acetylation of GD3 to form 9-O-acetyl-GD3 (acGD3) counteracts this pro-apoptotic effect. nih.govnih.gov Studies have shown that 9-O-acetyl GD3 is unable to induce the collapse of the mitochondrial transmembrane potential or trigger apoptosis. nih.gov This modification can thus serve as a survival mechanism for cells, including tumor cells, protecting them from apoptosis. nih.govmdpi.com For instance, some tumor cells that are resistant to apoptosis have been found to express high levels of 9-O-acetyl-GD3. nih.gov

The differential expression of 9-O-acetylated sialoglycans can also define specific lymphocyte subpopulations and their differentiation states. For example, the presence of 9-O-acetylated GD3 has been associated with certain stages of lymphocyte development and has been explored as a marker in conditions like lymphoblastic leukemia. mdpi.com

Table 1: Influence of 9-O-acetylation of Ganglioside GD3 on T Cell Apoptosis

| Ganglioside Form | Effect on Activated T Cells | Mechanism | Reference |

| GD3 (Non-O-acetylated) | Induces apoptosis | Targets mitochondria, induces cytochrome c release, activates caspases. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |

| 9-O-acetyl-GD3 | Protects from apoptosis | Unable to induce mitochondrial transmembrane potential collapse. nih.gov | nih.gov |

Mechanisms of Receptor Determinant Function in Host-Pathogen Interactions

This compound serves as a specific receptor determinant for a variety of pathogens, particularly viruses, facilitating their entry into host cells. The presence or absence of this modification on the host cell surface can determine tissue tropism and host susceptibility.

A classic example is the Influenza C virus , which, unlike influenza A and B viruses, preferentially uses Neu5,9Ac₂ as its primary receptor. nih.govnih.govasm.org The viral surface glycoprotein, hemagglutinin-esterase-fusion (HEF), is responsible for this specific recognition. nih.govnih.gov The HEF protein possesses a binding site that specifically accommodates the 9-O-acetylated sialic acid. nih.gov Furthermore, the esterase domain of HEF can cleave the 9-O-acetyl group, a function thought to be crucial for the release of progeny virions from the infected cell surface, preventing their aggregation and facilitating spread. nih.govnih.gov

Certain human coronaviruses , such as the endemic respiratory pathogens HCoV-OC43 and HCoV-HKU1 , also utilize 9-O-acetylated sialic acids as receptors. nih.govuu.nlnih.gov Their spike (S) proteins, specifically the S1 domain, mediate binding to these modified sialic acids to initiate infection. nih.govuu.nl This interaction is a critical first step in the viral entry process. Interestingly, some variants of SARS-CoV-2, the virus responsible for COVID-19, have also shown an ability to engage with 9-O-acetylated sialic acids, suggesting a potential for dual-receptor functionality and highlighting the evolutionary plasticity of these viruses. researchgate.netacs.orgnih.gov

The role of Neu5,9Ac₂ as a receptor is not limited to viruses. The presence of 9-O-acetylated sialic acids on the surface of the fungal pathogen Cryptococcus neoformans has been shown to influence its interaction with host phagocytic cells. mdpi.com

Table 2: Viruses Utilizing this compound as a Receptor

| Virus | Viral Protein | Function of Interaction | Reference |

| Influenza C virus | Hemagglutinin-esterase-fusion (HEF) | Host cell attachment and entry. nih.govnih.govasm.org | nih.govnih.govasm.org |

| Human coronavirus OC43 | Spike (S) protein (S1 domain) | Host cell attachment and entry. nih.govuu.nlnih.gov | nih.govuu.nlnih.gov |

| Human coronavirus HKU1 | Spike (S) protein (S1 domain) | Host cell attachment and entry. nih.govuu.nlnih.gov | nih.govuu.nlnih.gov |

Structural Basis of Ligand-Receptor Binding Specificity

The specific recognition of this compound by viral and cellular proteins is dictated by the precise three-dimensional architecture of their binding sites. High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided detailed insights into these interactions.

In the case of viral hemagglutinins, the binding pocket is shaped to favorably accommodate the acetyl group at the C9 position of the sialic acid. For instance, the lectin site of torovirus hemagglutinin-esterase features a conserved hydrophobic pocket formed by specific amino acid residues (such as Phenylalanine, Isoleucine, and Leucine) that interacts with the 9-O-acetyl group. pnas.org Mutational analysis has confirmed the critical role of these residues in receptor binding. pnas.org

Similarly, for human coronaviruses OC43 and HKU1 , a conserved receptor-binding site within domain A of the spike protein is responsible for recognizing 9-O-acetylated sialic acids. nih.govuu.nlnih.govresearchgate.net Structural and mutagenesis studies have identified the key residues within this pocket that form contacts with the sialic acid ligand. uu.nl Cryo-EM structures of coronavirus spike proteins in complex with sialic acid analogs have revealed the precise orientation and interactions that confer this specificity. researchgate.netplos.org The binding affinity can be influenced by the local architecture and accessibility of this binding site, which may account for differences in receptor fine-specificity among different coronaviruses. researchgate.net

The structural basis for the recognition of 9-O-acetylated sialic acids by cellular receptors like Siglecs is also an area of active investigation. The binding pockets of these lectins are tailored to recognize specific sialic acid linkages and modifications. The presence of the 9-O-acetyl group can sterically hinder or alter the electrostatic interactions necessary for binding to certain Siglecs, such as CD22, thereby modulating their signaling functions. nih.gov

Research Methodologies for N Acetyl 9 O Acetylneuraminic Acid Analysis and Synthesis

Synthetic Approaches for Research Standards and Derivatives

The generation of pure Neu5,9Ac₂ and its analogues for research is a fundamental challenge addressed by various chemical and enzymatic strategies. These approaches aim for high yield, regioselectivity, and scalability.

A significant advancement is the development of a one-step synthesis that produces Neu5,9Ac₂ in a 68% yield nih.gov. This streamlined approach represents a substantial improvement over older, more laborious methods. Another key area of development has been in achieving regioselectivity to avoid the formation of multiple unwanted isomers. Strategies have evolved from using complex protecting group chemistry to more direct and efficient methods like silyl (B83357) exchange technology, which has been shown to be economical in terms of steps, time, and chemical usage compared to previous reports acs.org. These optimizations are critical for making O-acetylated sialic acid standards more accessible for biological research nih.gov.

Table 1: Comparison of Synthetic Routes for O-Acetylated Neu5Ac Derivatives

| Synthetic Strategy | Key Features | Typical Yield | Reference |

|---|---|---|---|

| Early Methods (e.g., Hasegawa) | Utilized Neu5Ac thioglucosides; required multiple protection/deprotection steps. | Comparable to later free Neu5Ac adaptations, but more steps. | acs.org |

| Optimized One-Step Synthesis | Direct acetylation of Neu5Ac to Neu5,9Ac₂. | 68% | nih.gov |

| Regioselective Silyl Exchange (ReSET) | Uses silyl ethers to direct acetylation; fewer steps and reduced chemical usage. | High yields, e.g., major product in a distribution. | acs.org |

Enzymatic methods offer a mild and highly selective alternative to chemical synthesis. A simple, one-step synthesis of N-acetyl-9-O-acetylneuraminic acid has been successfully achieved through enzymatic transesterification nih.gov. This specific reaction is mediated by porcine pancreas lipase (B570770) (PPL) in a pyridine (B92270) solvent, demonstrating the utility of biocatalysts in targeting specific hydroxyl groups on the sialic acid molecule nih.gov.

Lipases, such as PPL and others like Novozym 435 from Candida antarctica, are valuable tools for these modifications due to their catalytic efficiency in non-aqueous environments nih.govnih.gov. The immobilization of these enzymes can further enhance their stability and reusability, making the process more cost-effective for potential industrial applications scielo.briaea.org. The esterification of fatty acids using PPL has been optimized by studying parameters like temperature and substrate concentration, principles that are applicable to the synthesis of acetylated sugars researchgate.net.

Achieving regioselectivity—the ability to acetylate a specific hydroxyl group among many—is a central challenge in sialic acid chemistry. One of the most effective modern strategies is the Regioselective Silyl Exchange Technology (ReSET) acs.orgnih.gov. This method involves the reaction of a per-O-silylated Neu5Ac ester with acetic anhydride (B1165640) and acetic acid in pyridine acs.orgnih.gov. The silyl protecting groups are exchanged for acetate (B1210297) groups in a predictable and controlled manner.

Interestingly, the order of exchange is not based on primary versus secondary hydroxyls alone. The observed reactivity for silyl ether/acetate exchange is C4 > C9 > C8 > C2 acs.orgnih.gov. The secondary hydroxyl at the C4 position, adjacent to the N-acetyl group, is the most reactive, followed by the primary hydroxyl at C9 acs.orgnih.gov. This counterintuitive reactivity is attributed to the electronic effects of the neighboring N-acetyl group nih.gov. By carefully controlling reaction conditions, such as temperature and the amount of acetic acid, the synthesis can be optimized to favor the production of specific isomers acs.org. An alternative method for achieving exclusive acetylation at the 9-position involves the use of N,N-dimethylacetamide dimethyl acetal (B89532) as the acetylating agent nih.gov.

Table 2: Order of Regioselective Silyl/Acetate Exchange in Neu5Ac

| Position | Hydroxyl Type | Reactivity Order | Rationale | Reference |

|---|---|---|---|---|

| C4 | Secondary | 1 | Electron-withdrawing effect of adjacent NHAc group. | acs.orgnih.gov |

| C9 | Primary | 2 | Becomes reactive after C4 acetylation. | acs.orgnih.gov |

| C8 | Secondary | 3 | Electronic effect of the new C9 ester group. | acs.orgnih.gov |

| C2 | Anomeric | 4 | Less accessible quaternary center. | nih.gov |

| C7 | Secondary | No Exchange | Did not exchange under the reported conditions. | acs.orgnih.gov |

The synthesis of analogues and stable mimics of Neu5,9Ac₂ is crucial for developing biological probes and potential therapeutics. These molecules are designed to resist degradation by enzymes like sialidases, allowing for more stable interactions in biological assays. One such example is the synthesis of this compound-alpha-p-aminophenylthioketoside, a sialidase-stable ligand created for use in affinity chromatography to isolate lectins with a preference for O-acetylated sialic acids nih.gov.

Other research has focused on creating a library of C-9 modified Neu5Ac derivatives, where the acetyl group is replaced with other acyl or ether functionalities nih.gov. These analogues are used to probe the substrate specificity of enzymes such as N-acetylneuraminic acid aldolase (B8822740) nih.gov. A key motivation for developing these mimics is to create inhibitors of bacterial processes. For instance, some bacterial pathogens use specific transporters to acquire sialic acids from their host, a process known as molecular mimicry to evade the immune system lu.se. Synthesized analogues of Neu5Ac are being investigated as potential inhibitors for these transport proteins, which could suppress bacterial growth and offer a new strategy against infectious diseases lu.se.

The large-scale production of this compound is dependent on the efficient and economical synthesis of its precursor, N-acetylneuraminic acid (Neu5Ac). Industrial-scale production of Neu5Ac is primarily achieved through enzymatic synthesis and fermentation, which have largely superseded extraction from natural sources and complex chemical synthesis researchgate.net.

A common and highly efficient method is a two-step enzymatic cascade researchgate.netresearchgate.net.

Epimerization : N-acetyl-D-glucosamine (GlcNAc), an inexpensive starting material, is converted to N-acetyl-D-mannosamine (ManNAc) using the enzyme N-acyl-D-glucosamine 2-epimerase (AGE).

Aldol Condensation : ManNAc is then reacted with pyruvate (B1213749) in a condensation reaction catalyzed by N-acetylneuraminate lyase (NAL) to form Neu5Ac.

To further streamline production, metabolic engineering has been employed to create single microbial strains, typically E. coli, that can perform the entire synthesis pathway. By co-expressing the necessary enzymes, such as Neu5Ac aldolase and CMP-Neu5Ac synthetase (for producing the activated sugar-nucleotide form), in a single engineered bacterium, a highly efficient and economical large-scale production system is achieved mdpi.comnih.gov. These advanced biocatalytic systems provide the foundational Neu5Ac required for subsequent chemical or enzymatic acetylation to yield the final this compound product on a large scale.

Advanced Spectroscopic and Chromatographic Techniques for Structural and Quantitative Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity and Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a primary and absolute method for determining the purity and concentration of Neu5,9Ac₂ standards without the need for an identical reference compound. jeol.com This technique is pivotal following the synthesis of Neu5,9Ac₂ to ensure the accuracy of subsequent quantitative analyses in biological samples. nih.govfao.orgresearchgate.net

The process involves the synthesis of Neu5,9Ac₂ which can be achieved in a single step with a 68% yield. nih.govfao.orgresearchgate.netnih.gov Following synthesis, qNMR is employed to analyze the purified standards. nih.govfao.orgresearchgate.net A common qNMR method is the PULCON (pulse length-based concentration determination) method, which utilizes an external standard of a known concentration to calculate the concentration of the sample. This approach is favored as it prevents contamination of the Neu5,9Ac₂ standard. d-nb.info The purity of the synthesized Neu5,9Ac₂ is confirmed by ¹H NMR spectroscopy, where the presence of an acetyl group at the 9-position is indicated by a specific singlet peak and a shift in the signals of the C-9 protons. nih.gov

General guidelines for performing qNMR experiments for absolute quantification typically involve:

Sample Preparation: Accurately weighing the sample and dissolving it in a precise volume of a suitable solvent within an NMR tube. acs.org

Instrumental Parameters: Utilizing a single pulse program on the NMR spectrometer with defined parameters for temperature, data points, and number of scans. The number of scans is dependent on the sample concentration, probe type, and magnetic field strength. acs.org

Data Processing and Analysis: Applying appropriate apodization functions and zero-filling to the acquired data. The purity is then calculated based on the integral of specific, well-resolved proton signals of the analyte relative to the external standard. acs.org

Table 1: Key Parameters in qNMR for this compound Analysis

| Parameter | Description | Typical Value/Setting |

| Method | Pulse Length Based Concentration Determination (PULCON) | Utilizes an external standard to avoid sample contamination. d-nb.info |

| Synthesis Yield | Efficiency of the chemical synthesis of Neu5,9Ac₂ | 68% in a one-step reaction. nih.govfao.orgresearchgate.netnih.gov |

| ¹H NMR Signature | Diagnostic peaks confirming the 9-O-acetyl group | Singlet at ~2.00 ppm and downfield shifts of C-9 protons. nih.gov |

| Sample Amount | Dependent on spectrometer and probe sensitivity | Typically in the range of 2-12 mg. acs.org |

| Data Acquisition | Number of scans required for good signal-to-noise | Varies based on sample and instrument specifics. acs.org |

Liquid Chromatography–Mass Spectrometry (LC-MS) and Orbitrap MS for Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique for the profiling and quantification of Neu5,9Ac₂ in complex biological mixtures. nih.govnih.govresearchgate.net When coupled with a high-resolution mass spectrometer like an Orbitrap, it allows for accurate mass measurements and detailed structural characterization. researchgate.netrsc.orgrsc.org

This methodology is instrumental in identifying and quantifying various sialic acid derivatives, including Neu5,9Ac₂, in biological samples such as plasma, serum, and cell-derived gangliosides. nih.govd-nb.infonih.gov For instance, LC-MS analysis of DMB-derivatized sialic acids from breast cancer cells has successfully identified Neu5,9Ac₂ as the primary O-acetylated sialic acid species in GD2 gangliosides. nih.gov The combination of a linear ion trap with an Orbitrap mass spectrometer provides high trapping capacity and the ability to perform multistage fragmentation (MSⁿ), which is invaluable for the detailed structural elucidation of complex molecules like O-acetylated sialic acids. researchgate.netrsc.org

The workflow for LC-MS analysis typically involves:

Sample Preparation: Release of sialic acids from glycoconjugates, often through mild acid hydrolysis to preserve the O-acetyl groups. d-nb.info

Derivatization: Labeling of the released sialic acids to enhance detection (discussed further in 5.2.3). d-nb.info

Chromatographic Separation: Separation of the derivatized sialic acids using a suitable LC column, such as a C18 column. nih.govresearchgate.net

Mass Spectrometric Detection and Analysis: Detection and fragmentation of the separated compounds to determine their mass-to-charge ratio and obtain structural information. researchgate.netresearchgate.net

The high resolution and mass accuracy of Orbitrap MS (typically below 5 ppm) are crucial for distinguishing between different sialic acid isomers and for the confident identification of Neu5,9Ac₂. researchgate.netrsc.org

Derivatization Methods for Enhanced Detection (e.g., Diamino-4,5-methylenedioxybenzene)

To improve the sensitivity and specificity of Neu5,9Ac₂ detection, especially in LC-based methods, derivatization with a fluorescent label is a common strategy. The most widely used derivatizing agent for sialic acids is 1,2-diamino-4,5-methylenedioxybenzene (DMB). d-nb.inforesearchgate.net

The DMB labeling process involves the reaction of the α-keto acid function of the sialic acid with DMB, forming a highly fluorescent derivative. d-nb.info This derivatization is typically carried out after the mild acid release of sialic acids from biological samples. d-nb.info The resulting DMB-labeled Neu5,9Ac₂ can then be readily detected by fluorescence detectors in HPLC systems, offering high sensitivity with limits of detection often in the sub-nanomolar range. d-nb.info

The combination of DMB derivatization with LC-MS provides a dual-detection approach, leveraging both fluorescence for sensitive quantification and mass spectrometry for definitive structural confirmation. researchgate.net This combined methodology has been successfully used to analyze O-acetylated sialic acid derivatives in various biological samples, including human plasma, where both Neu5Ac and Neu5,9Ac₂ were detected and quantified. d-nb.info

Table 2: Comparison of Detection Methods for this compound

| Method | Principle | Advantages | Common Application |

| qNMR | Measures nuclear spin properties in a magnetic field. | Absolute quantification without a specific standard. jeol.com | Purity assessment of synthetic standards. nih.govfao.orgresearchgate.net |

| LC-MS/Orbitrap MS | Separates molecules by chromatography and measures mass-to-charge ratio. | High sensitivity, high resolution, and structural information. researchgate.netrsc.org | Profiling and quantification in complex biological samples. d-nb.infonih.gov |

| DMB Derivatization | Chemical labeling with a fluorescent tag. | Enhanced detection sensitivity for LC with fluorescence. d-nb.inforesearchgate.net | Analysis of low-abundance sialic acids. d-nb.info |

Analysis of O-Acetylation Patterns and Isomeric Structures

The structural diversity of sialic acids extends beyond just the presence of an O-acetyl group to include its specific location on the sialic acid backbone. O-acetylation can occur at the 4-, 7-, 8-, or 9-position, leading to various isomers. nih.gov Distinguishing between these isomers, such as 9-O-acetylneuraminic acid and its 4-O-acetyl or 7-O-acetyl counterparts, is critical for understanding their distinct biological functions.

Gas-liquid chromatography-mass spectrometry (GC-MS) has been a historical method for identifying different O-acetylated sialic acids, including Neu5,9Ac₂, in complex mixtures like those from equine submandibular gland glycoproteins. nih.gov More recently, advanced mass spectrometry techniques, particularly those involving ion mobility-mass spectrometry (IM-MS), have emerged as powerful tools for elucidating exact O-acetylation patterns. nih.gov IM-MS can separate ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomeric structures. By comparing the collision cross-section (CCS) values of diagnostic fragment ions with those of synthetic standards, IM-MS can determine the precise location of the O-acetyl group. nih.gov

Furthermore, detailed analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) can provide clues to the O-acetylation site. For instance, the presence or absence of specific neutral losses can be indicative of the acetyl group's position. researchgate.net The combination of chromatographic separation, high-resolution mass measurement, and detailed fragmentation analysis is essential for the unambiguous characterization of O-acetylation patterns and isomeric structures of Neu5,9Ac₂.

Glycoanalytical Techniques for Biological Sample Characterization

To understand the biological significance of Neu5,9Ac₂, it is crucial to analyze its expression and distribution in cells and tissues. Several glycoanalytical techniques are employed for this purpose.

Immunocytochemistry and Western Blotting for Expression Analysis

Immunocytochemistry and Western blotting are widely used immunological techniques to visualize and quantify the expression of molecules bearing the 9-O-acetylated sialic acid epitope. These methods often utilize specific probes, such as a chimeric fusion protein derived from the influenza C virus hemagglutinin-esterase (CHE-Fc), which binds specifically to 9-O-acetylated sialic acids. researchgate.net

In immunocytochemistry , cells or tissue sections are incubated with the CHE-Fc probe, followed by a secondary antibody conjugated to a fluorescent dye or an enzyme for visualization by microscopy. This allows for the localization of 9-O-acetylated sialoglycans within specific cellular compartments, such as the Golgi apparatus, or on the cell surface. nih.gov For example, this technique has been used to show the loss of 9-O-acetylation in cells where the CASD1 gene, which encodes the O-acetyltransferase responsible for this modification, has been knocked out. nih.gov

In Western blotting , proteins from a cell or tissue lysate are separated by size using SDS-PAGE, transferred to a membrane, and then probed with CHE-Fc. researchgate.net This allows for the identification of specific sialoglycoproteins that carry the 9-O-acetyl modification. researchgate.net This technique has been used to analyze 9-O-acetylated sialoglycoproteins in rat plasma and human erythrocyte ghost proteins. researchgate.net

Affinity Chromatography with O-Acetylsialic Acid-Specific Lectins

Affinity chromatography is a powerful technique for the purification and enrichment of glycoconjugates containing O-acetylated sialic acids from complex biological samples. nih.govcreative-proteomics.comresearchgate.net This method utilizes lectins, which are proteins that bind specifically to carbohydrate structures, immobilized on a chromatographic matrix. creative-proteomics.comresearchgate.net

A lectin from the crab Cancer antennarius has been identified to have a high specificity for 9-O-acetyl and 4-O-acetylsialic acids. nih.gov This lectin can be purified by affinity chromatography using bovine submaxillary mucin, which is rich in O-acetylated sialic acids, coupled to an agarose (B213101) matrix. nih.gov

Conversely, this O-acetylsialic acid-specific lectin can be immobilized to a matrix to create an affinity column for the isolation of glycoconjugates containing Neu5,9Ac₂. To create a stable ligand for this purpose, a sialidase-stable analogue of this compound, the α-p-aminophenylthioketoside, has been synthesized and coupled to an agarose matrix. nih.gov This synthetic adsorbent has proven to be more efficient and selective for the purification of the lectin compared to using a natural mucin matrix. nih.gov This approach provides a valuable tool for isolating and studying the specific molecules that are modified with 9-O-acetylated sialic acids.

Optimized Sample Preparation for O-Acetylation Preservation (e.g., Dried Blood Spot Sampling)

The analysis of O-acetylated sialic acids, such as this compound, is fraught with challenges due to the labile nature of the O-acetyl groups. Standard sample preparation and storage protocols can lead to the loss or migration of these groups, skewing analytical results. acs.orgcanada.canih.gov To counter this, researchers have developed optimized methods, with Dried Blood Spot (DBS) sampling emerging as a particularly effective technique for preserving the integrity of O-acetylation patterns. acs.orgcanada.canih.gov

DBS sampling offers several advantages over traditional blood or plasma collection. It is minimally invasive, requires smaller sample volumes, and simplifies sample transportation and storage, often allowing for ambient temperature conditions and reducing the risk of infection. canada.caumich.edu A study comparing DBS with conventional methods for analyzing sialic acids in crucian carp (B13450389) blood demonstrated the superiority of DBS in maintaining the O-acetylation profile. acs.orgcanada.ca Using liquid chromatography-Orbitrap mass spectrometry, a remarkable diversity of 19 different sialic acids was identified from DBS samples, including mono-, di-, and tri-O-acetylated forms of N-acetylneuraminic acid and N-glycolylneuraminic acid. acs.orgcanada.canih.gov

Long-term stability studies have further validated the utility of DBS. Research indicates that DBS sampling can effectively preserve O-acetylation information for at least six weeks, a significant improvement over plasma storage. acs.orgcanada.ca This stability is crucial for large-scale epidemiological studies and for ensuring the reliability of biomarker discovery efforts where this compound is a compound of interest. reading.ac.ukresearchgate.net

The success of DBS sampling lies in the rapid drying process, which minimizes enzymatic and chemical degradation of labile molecules. For analysis, the dried spots are typically punched out and the sialic acids are released, often through mild acid hydrolysis, and then derivatized to enhance detection by methods like high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry. acs.orgludger.com One common derivatization agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the keto group of sialic acids to form a fluorescent product. acs.orgludger.com

Table 1: Comparison of Sample Preparation Methods for O-Acetylated Sialic Acid Analysis

| Feature | Dried Blood Spot (DBS) Sampling | Traditional Plasma/Serum Sampling |

| Sample Volume | Minimal (a few drops of blood) | Larger volume required |

| Invasiveness | Minimally invasive (finger prick) | Invasive (venipuncture) |

| Storage & Transport | Stable at room temperature for extended periods, easy to ship | Requires cold chain (refrigeration or freezing), more complex logistics |

| O-Acetylation Preservation | Excellent, minimizes loss and migration of O-acetyl groups | Prone to degradation and migration of O-acetyl groups |

| Analyst Safety | Reduced risk of infection from blood-borne pathogens | Higher risk of exposure |

| Long-Term Stability | Proven to be stable for at least 6 weeks | Less stable, degradation can occur over time |

Computational and Structural Biology Approaches

Computational and structural biology methods provide powerful tools to investigate the conformational dynamics and properties of this compound and its containing glycoconjugates at an atomic level. These in silico approaches complement experimental data, offering insights that are often difficult to obtain through laboratory techniques alone.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a cornerstone for studying the conformational landscape of flexible molecules like this compound. nih.govoup.comnih.gov These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior in different environments.

MD simulations are also instrumental in understanding the role of the solvent environment. Simulations of 9-O-acetylated GD1a in both water and dimethyl sulfoxide (B87167) have provided insights into its conformational behavior in solvents commonly used for NMR experiments. nih.govoup.com Furthermore, MD simulations have been used to model a range of N-acetylneuraminic acid analogs to identify potential inhibitors of proteins like the cholera toxin. nih.govresearchgate.net

Density Functional Theory (DFT) Quantum Mechanical Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing highly accurate information about their geometry and energy. nih.govnih.govoup.com In the context of this compound, DFT calculations have been employed to refine our understanding of its conformational preferences and to improve the interpretation of experimental data.

One significant application of DFT has been the improvement of Karplus relations, which correlate experimentally measured three-bond J-couplings from NMR spectroscopy to dihedral angles in the molecule. nih.govoup.com By performing DFT calculations on low-energy conformations of sialic acid-containing glycans, researchers can generate more accurate parameters for these relationships, leading to a more precise determination of the molecule's three-dimensional structure in solution. nih.govoup.com

DFT calculations have also been used to probe the molecular details of O-acetyl group migration between the C7, C8, and C9 positions of the sialic acid side chain. escholarship.org These studies have provided insights into the reaction pathways and energy barriers associated with this intramolecular rearrangement, revealing that migration is kinetically more favorable than de-O-acetylation under certain conditions. escholarship.org

Biological and Pathobiological Research Implications of N Acetyl 9 O Acetylneuraminic Acid

Role in Cellular Signaling and Intermolecular Phenomena

N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂), a derivative of the more common sialic acid, N-acetylneuraminic acid (Neu5Ac), plays a significant role in modulating cellular signaling and intermolecular interactions. The addition of an O-acetyl group at the C-9 position of the sialic acid molecule can profoundly alter its binding properties to various endogenous lectins, such as Siglecs (sialic acid-binding immunoglobulin-like lectins). nih.gov Siglecs are crucial regulators of numerous cellular functions, and by modifying their ligands, Neu5,9Ac₂ can influence a cascade of downstream signaling events. nih.gov

This O-acetylation can mask or create new binding epitopes on the cell surface, thereby affecting cell-cell and cell-matrix interactions. For instance, in B-cells, the negative regulation of the B-cell receptor (BCR) activation is mediated by the binding of Siglec-CD22 to Neu5Ac-terminated glycan chains on the BCR. The presence of 9-O-acetyl modifications can block this interaction, thus modulating immune cell activation. nih.gov This demonstrates how a seemingly minor modification of a terminal sugar residue can have significant consequences for cellular communication and function.

| Interactive Element | Role of this compound |

| Cellular Signaling | Modulates the binding of lectins, such as Siglecs, to influence downstream signaling pathways. nih.gov |

| Intermolecular Phenomena | Alters cell-cell and cell-matrix interactions by creating or masking binding sites on the cell surface. |

| Immune Cell Regulation | Can block the interaction between Siglec-CD22 and the B-cell receptor, thereby affecting B-cell activation. nih.gov |

Developmental Regulation and Cell Differentiation Research (e.g., Chicken Erythrocytes)

The expression of this compound is often tightly regulated during development and cell differentiation. A classic example is its appearance on the surface of chicken erythrocytes. Research has shown that this compound acts as a differentiation marker on these cells. nih.gov

In a study analyzing erythrocytes from chickens of different ages, it was found that agglutination by influenza C virus, which uses Neu5,9Ac₂ as a high-affinity receptor, was only complete in birds that were at least six days old. nih.gov The hemagglutination titer reached its maximum at around 20 days of age. nih.gov While N-acetylneuraminic acid was the predominant sialic acid on erythrocytes from both one-day-old and adult chickens, this compound was only detectable on the red blood cells of adult animals, where it constituted 30-40% of the total sialic acid. nih.gov This developmental regulation suggests a specific role for this modified sialic acid in the maturation and function of chicken erythrocytes.

| Developmental Stage | Presence of this compound on Chicken Erythrocytes |

| 1-day-old Chickens | Not detected. nih.gov |

| Adult Chickens | Present, accounting for 30-40% of total sialic acid. nih.gov |

Research into Disease Pathogenesis and Biomarker Discovery

The aberrant expression of this compound has been implicated in the pathogenesis of several diseases, making it a subject of intense research for its potential as a biomarker and therapeutic target.

Elevated levels of this compound have been identified in various malignancies, where it is often associated with increased tumor aggressiveness, invasiveness, and metastasis. nih.govresearchgate.net

In oral squamous cell carcinoma (OSCC) , changes in sialylation, including the expression of 9-O-acetylated sialic acid, have been linked to the grade of the tumor, invasion, and metastasis. nih.gov Studies suggest that Neu5,9Ac₂ may enhance the homotypic interaction of cancer cells, thereby contributing to the formation of both primary tumors and metastatic lesions. nih.gov While N-acetylneuraminic acid itself has been investigated as a potential biomarker in OSCC, the specific presence of Neu5,9Ac₂ is a growing area of interest. nih.govbohrium.com

In breast cancer , research has identified this compound as the primary O-acetylated sialic acid species found in GD2 gangliosides of breast cancer cells. nih.gov Gangliosides like GD2 are known to be involved in the aggressiveness and metastasis of neuro-ectoderm-derived tumors, and their O-acetylated forms are highly expressed in tumor cells. nih.gov The presence of Neu5,9Ac₂ in the gangliosides of breast cancer cells highlights a potential role for this modification in the pathology of the disease. nih.gov

| Cancer Type | Role of this compound | Key Findings |

| Oral Squamous Cell Carcinoma | Potential role in tumor progression and metastasis. nih.gov | Linked to tumor grade, invasion, and may enhance cancer cell interactions. nih.gov |

| Breast Cancer | Component of O-acetylated GD2 gangliosides. nih.gov | Identified as the main O-acetylated sialic acid in GD2 gangliosides of breast cancer cells, which are associated with tumor aggressiveness. nih.gov |

While research has more broadly identified N-acetylneuraminic acid as a potential biomarker for cardiovascular disease (CVD) and diabetes, recent studies have started to explore the significance of its acetylated derivatives. nih.govreading.ac.uk Elevated levels of total sialic acid in plasma and serum have been correlated with an increased risk of CVD. nih.gov Specifically, N-acetylneuraminic acid has been implicated in severe coronary artery diseases through the activation of the RhoA signaling pathway, which is important for cardiac fibrosis. nih.gov Given that O-acetylation can modulate the biological activity of sialic acids, the role of this compound in the pathogenesis of these conditions is an emerging area of investigation. The ability to specifically quantify different acetylated sialic acid derivatives in biological samples is opening new avenues for exploring their potential as more specific biomarkers for diseases like CVD and diabetes. nih.gov

The O-acetylation of sialic acids, including the formation of this compound, can serve as a mechanism for pathogens to evade the host immune system. nih.gov Some pathogens can either acquire sialic acids from the host and modify them or synthesize their own modified sialic acids to coat their surfaces. This molecular mimicry can help them avoid recognition by host immune cells.

Furthermore, the O-acetylation of sialic acids on host cells can prevent pathogen binding and entry. For example, the presence of 9-O-acetyl groups on sialic acids can reduce the activity of viral neuraminidases, enzymes that are crucial for the release of new virus particles from infected cells. nih.gov In the context of influenza viruses, while influenza A and B viruses primarily recognize N-acetylneuraminic acid, influenza C virus specifically binds to this compound as its receptor. nih.gov This highlights the diverse ways in which O-acetylation can influence host-pathogen interactions.

The O-acetylation of sialic acids at the C9 position plays a crucial role in modulating immune responses in various disease contexts. nih.gov This modification can influence the activation and differentiation of immune cells. nih.gov For example, the presence of 9-O-acetylated sialic acids on the surface of B-cells can prevent the inhibitory signaling mediated by CD22, thereby lowering the threshold for B-cell activation. nih.gov

In the context of cancer, the increased expression of this compound on tumor cells is thought to contribute to their ability to evade the immune system. nih.gov This hypersialylation can mask tumor-associated antigens, preventing their recognition by immune cells, or interact with inhibitory Siglec receptors on immune cells to dampen the anti-tumor response. nih.govnih.gov Therefore, understanding the role of this compound in immune modulation is critical for developing new immunotherapies for cancer and other diseases.

Potential Research Avenues for Therapeutic Modalities

The unique structural modification of this compound (Neu5Ac9Ac) presents significant opportunities for the development of novel therapeutic strategies. Its role at the interface of host-pathogen interactions and immune system regulation makes it a prime target for research into new treatments for infectious diseases and cancer.

Modulating Pathogen Infectivity and Viral Attachment

The O-acetylation of sialic acids at the C9 position is a critical determinant for the attachment of several pathogens to host cells. This modification can serve as a specific receptor, facilitating infection. Consequently, targeting this interaction is a promising avenue for therapeutic intervention.

Detailed research has shown that certain viruses explicitly recognize 9-O-acetylated sialic acids as their primary receptor. For instance, Influenza C and Influenza D viruses utilize 9-O-Ac as a receptor to gain entry into host cells. nih.gov Influenza D virus (IDV), which primarily infects cattle but has zoonotic potential, demonstrates a notable ability to bind to both 9-O-acetylated N-acetylneuraminic acid (Neu5,9Ac2), found in humans, and 9-O-acetylated N-glycolylneuraminic acid (Neu5Gc9Ac), a non-human variant. nih.gov This dual-receptor specificity may provide an evolutionary advantage to IDV, facilitating its broad host range and potential for cross-species transmission. nih.gov Research using CASD1 knockout cells, which are unable to produce 9-O-acetylated sialic acids, confirmed that these cells are resistant to IDV infection, and infectivity can be restored by feeding the cells with synthetic Neu5,9Ac2 or Neu5Gc9Ac. nih.gov This highlights the essential role of this specific sialic acid modification in viral entry and establishes it as a viable target for antiviral drugs that could block this binding.

Beyond viruses, this sialic acid derivative is also implicated in the pathogenicity of other microbes. The fungal pathogen Cryptococcus neoformans displays both N-acetylneuraminic acid and its 9-O-acetylated derivative on its cell surface. nih.gov These sialic acid residues contribute to the fungus's negative surface charge and play a protective role by helping the yeast forms evade phagocytosis by macrophages. nih.gov Enzymatic removal of these sialic acids rendered the yeast cells more susceptible to being engulfed by immune cells, suggesting that therapies designed to mask or remove these residues could weaken the fungus's defenses. nih.gov

Enhancement of Immune Responses and Vaccine Research

The O-acetylation of sialic acids significantly modulates the way the immune system recognizes cells and molecules. This modification can act as a form of molecular camouflage, masking underlying antigens from immune surveillance. etprotein.com For example, O-acetylation can prevent the binding of certain immune system proteins, known as Siglecs, which are critical for regulating immune cell interactions. nih.gov It also negatively affects the binding of complement factor H, a key regulator of the alternative complement pathway. nih.gov

While this masking effect can be exploited by pathogens and cancer cells to evade the immune system, it also presents a strategic opportunity for vaccine development. etprotein.comnih.gov Naturally occurring sialic acids, including Neu5Ac, are generally non-immunogenic. nih.gov However, research has demonstrated that introducing chemical modifications to sialic acid can break this immune tolerance and provoke robust antibody responses. nih.gov Studies on glycoconjugates with various N-acyl derivatives of neuraminic acid showed that these artificial sialic acids could induce strong IgM and, importantly, IgG antibody responses, which are desirable for long-term immunity and anti-tumor applications. nih.gov

This principle suggests that incorporating 9-O-acetylated sialic acids or their mimetics into vaccine formulations could be a promising strategy. By using this modified sialic acid, which is often over-expressed on cancer cells, it may be possible to direct a potent and specific immune response against tumors. nih.govnih.gov Such a strategy could form the basis for effective therapeutic cancer vaccines designed to overcome the low immunogenicity of tumor-associated carbohydrate antigens.

O-Acetylation as a Critical Regulatory Mechanism in Glycosylation and Cellular Processes

Sialic acid O-acetylation is a dynamic and crucial post-translational modification that extends far beyond its role in pathogen recognition. It functions as a sophisticated regulatory switch that fine-tunes a wide array of cellular processes by altering the biophysical properties of glycoproteins and glycolipids. nih.gov This modification adds to the structural diversity of the glycome, enabling precise control over cell signaling, adhesion, and survival. nih.govnih.gov

The addition and removal of O-acetyl groups are tightly controlled by specific enzymes: sialic acid O-acetyltransferases (SOATs) add the acetyl group in the Golgi apparatus, while sialic acid O-acetylesterases (SIAEs) remove them. nih.govnih.gov The identification of a key mammalian SOAT, CASD1 (capsule structure1 domain containing 1), and a specific esterase, SIAE, has been pivotal in understanding this regulatory system. nih.gov The dynamic interplay between these enzymes allows cells to modulate the O-acetylation status of their surface glycans in response to various stimuli.

Q & A

Q. What experimental methods are used to detect N-Acetyl-9-O-acetylneuraminic Acid in glycoproteins?

A binding assay utilizing bovine coronavirus (BCV) or hemagglutinating encephalomyelitis virus (HEV) is widely employed. These viruses recognize the 9-O-acetyl group via their S protein and exploit the HE protein’s acetyl esterase activity. Immobilized glycoproteins are incubated with BCV/HEV, followed by cleavage of α-naphthyl acetate by the esterase. The liberated α-naphthol reacts with Fast Red, forming a colored precipitate for visualization. Validation involves pretreatment with NaOH to remove O-acetyl groups, confirming specificity .

Q. How does this compound mediate viral entry in coronaviruses?

The S protein binds to 9-O-acetylated sialic acid receptors on host cells, while the HE protein’s esterase domain cleaves the acetyl group, facilitating viral release. Inhibition studies using diisopropylfluorophosphate (blocking esterase activity) or enzymatic removal of 9-O-acetyl groups significantly reduce infectivity, confirming its dual role in attachment and release .

Q. What cellular models are suitable for studying receptor specificity?

Erythrocytes from adult chickens (rich in 9-O-acetylated sialic acids) are standard for hemagglutination assays. Cultured MDCK I cells are used to study infection dynamics. Negative controls include erythrocytes from one-day-old chickens (lacking 9-O-acetylation) or NaOH-treated samples .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations resolve conformational stability of 9-O-acetylated gangliosides?

MD simulations of GD1a gangliosides (containing this compound) revealed that 9-O-acetylation does not alter overall carbohydrate chain flexibility. However, intramolecular interactions between the 9-O-acetyl group and N-acetylgalactosamine were identified. NMR studies confirmed accessibility of the 9-O-acetyl group for antibody binding, supporting its role in immune recognition .

Q. What explains contradictory data on receptor-binding affinity across assays?

Variations arise from glycoconjugate presentation (e.g., gangliosides vs. serum glycoproteins) and assay sensitivity. For example, solid-phase assays detect glycoproteins with 60% 9-O-acetylation at lower thresholds than gangliosides. Overlay assays are less sensitive. Structural factors, such as sialic acid linkage (α2,3 vs. α2,6), also modulate binding .

Q. How can researchers differentiate between S and HE protein roles in receptor binding?

- S protein : Purify via detergent solubilization (e.g., octylglucoside) and test hemagglutination in adult chicken erythrocytes.

- HE protein : Use esterase-deficient mutants or inhibitors (e.g., diisopropylfluorophosphate) to isolate binding activity. Comparative studies show the S protein requires fewer receptors for agglutination, making it the dominant hemagglutinin .

Q. What methodologies validate 9-O-acetylation in tumor-associated glycans?

Influenza C virus binding assays combined with thin-layer chromatography (TLC) overlay are used. Tumors like melanomas show elevated 9-O-acetylated gangliosides (e.g., GD3). Sensitivity is enhanced by synthetic 9-O-acetylated standards and periodate oxidation (retarded by 9-O-acetylation) .

Methodological Challenges and Solutions

Q. How to address low sensitivity in detecting 9-O-acetylated sialic acids?

- Optimize esterase activity: Use BCV/HEV with intact HE proteins for cleavage.

- Employ fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) for quantitative fluorescence assays.

- Combine with mass spectrometry for structural confirmation .

Q. What controls are critical for binding assays?

- Positive : Rat serum glycoproteins (known 9-O-acetyl content).

- Negative : NaOH-treated samples (removes O-acetyl groups).

- Specificity : Competitive inhibition with free 9-O-acetylated sialic acids .

Emerging Research Directions

Q. Can 9-O-acetylation patterns predict zoonotic coronavirus evolution?

Comparative studies of bovine coronavirus (BCV) and human coronaviruses (e.g., HCoV-OC43) reveal conserved receptor specificity for 9-O-acetylated sialic acids. Mutations in the S protein’s receptor-binding domain (RBD) correlate with host adaptation, suggesting glycan array screens could forecast cross-species transmission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.